

# Methyl 2-chloro-3-methylisonicotinate molecular weight and formula

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## Compound of Interest

Compound Name:	Methyl 2-chloro-3-methylisonicotinate
Cat. No.:	B1465135

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An In-Depth Technical Guide to **Methyl 2-Chloro-3-Methylisonicotinate** (CAS: 787596-41-2) for Chemical Research and Drug Discovery

## Core Molecular Profile and Physicochemical Properties

**Methyl 2-chloro-3-methylisonicotinate** is a substituted pyridine derivative that serves as a highly versatile intermediate in organic synthesis. Its structural arrangement, featuring a chlorine atom, a methyl group, and a methyl ester on the pyridine core, provides multiple reaction sites for building more complex molecular architectures. This strategic positioning of functional groups makes it a valuable precursor in the development of novel heterocyclic compounds, particularly within the pharmaceutical and materials science sectors.

The fundamental properties of this compound are summarized below, providing essential data for reaction planning, analytical characterization, and computational modeling.

Table 1: Key Identifiers and Structural Information

Identifier	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	185.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	787596-41-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
IUPAC Name	Methyl 2-chloro-3-methylpyridine-4-carboxylate	<a href="#">[2]</a>
SMILES	CC1=C(C=CN=C1Cl)C(=O)OC	<a href="#">[1]</a>
InChI	<chem>InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3</chem>	<a href="#">[1]</a>

Table 2: Physicochemical and Computed Properties

Property	Value	Source(s)
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	266.4 ± 35.0 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.248 g/cm <sup>3</sup>	<a href="#">[4]</a>
Topological Polar Surface Area (TPSA)	39.19 Å <sup>2</sup>	<a href="#">[2]</a>
LogP	1.83	<a href="#">[2]</a> <a href="#">[4]</a>

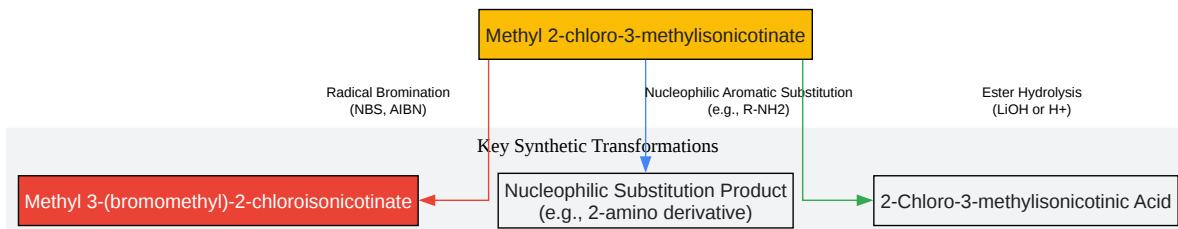
## Chemical Reactivity and Synthetic Utility

The synthetic value of **Methyl 2-chloro-3-methylisonicotinate** stems from the distinct reactivity of its three primary functional groups. The interplay between the electron-withdrawing chloro and ester groups and the electron-donating methyl group on the pyridine ring dictates its chemical behavior.

- 2-Position (Chloro Group): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (S<sub>NA</sub>\_r\_) reactions. This position is

activated by the ring nitrogen, making it a prime site for introducing various nucleophiles, such as amines, thiols, or alkoxides, to generate diverse libraries of substituted pyridines.

- 3-Position (Methyl Group): The methyl group is a handle for further functionalization, most notably through radical-mediated halogenation.<sup>[1]</sup> This transformation is critical as it converts the relatively inert methyl group into a versatile electrophilic site.
- 4-Position (Methyl Ester): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation or other carboxylate-based chemistries. It can also be reduced to a primary alcohol.



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Caption: Key reaction pathways of **Methyl 2-chloro-3-methylisonicotinate**.

## Protocol: Radical Bromination of the 3-Methyl Group

This protocol describes the conversion of the title compound to Methyl 3-(bromomethyl)-2-chloroisonicotinate, a key intermediate for introducing side chains in drug discovery programs. <sup>[1]</sup> The causality for this specific reaction lies in the ability of N-Bromosuccinimide (NBS) to provide a low concentration of bromine radicals when initiated, which selectively abstract a hydrogen from the benzylic-like methyl group.

Materials:

- **Methyl 2-chloro-3-methylisonicotinate**

- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN) as a radical initiator
- Carbon tetrachloride ( $CCl_4$ ) or a suitable alternative solvent (e.g., chlorobenzene)
- Inert gas (Nitrogen or Argon)

#### Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add **Methyl 2-chloro-3-methylisonicotinate** (1.0 eq).
- Add the solvent (e.g.,  $CCl_4$ ) and dissolve the starting material.
- Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide.
- Purge the system with an inert gas.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.
- Filter off the solid precipitate and wash it with a small amount of cold solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization. A reported yield for this transformation is 93.6%.[\[1\]](#)

## Synthesis Pathway

The most direct synthesis of **Methyl 2-chloro-3-methylisonicotinate** involves the esterification of its corresponding carboxylic acid.[\[1\]](#) This acid precursor, 2-chloro-3-methylisonicotinic acid, can be prepared via the oxidation of 2-chloro-3-methylpyridine.[\[7\]](#)



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Caption: Two-step synthesis workflow for the target compound.

## Protocol: Esterification of 2-Chloro-3-methylisonicotinic Acid

This procedure provides an efficient method to obtain the title compound with high yield.<sup>[1]</sup> The choice of potassium carbonate as the base is to deprotonate the carboxylic acid, forming a nucleophilic carboxylate that readily attacks the electrophilic methyl iodide.

### Materials:

- 2-Chloro-3-methylisonicotinic acid
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Dimethylformamide (DMF)

### Procedure:

- Dissolve 2-chloro-3-methylisonicotinic acid (1.0 eq) in DMF in a round-bottom flask.
- Add potassium carbonate (approx. 2.0 eq) to the solution.
- Stir the mixture at room temperature and add methyl iodide (approx. 1.5 eq) dropwise.
- Continue stirring at room temperature for approximately 16 hours or until the reaction is complete as monitored by TLC.
- Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude product can be purified if necessary. This method has reported yields as high as 93.4%.[\[1\]](#)

## Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of **Methyl 2-chloro-3-methylisonicotinate** before its use in subsequent synthetic steps.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to confirm the molecular structure by identifying the chemical environment of the protons. The expected signals correspond to the two aromatic protons on the pyridine ring and the two distinct methyl groups.
- Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight. For this compound, a high-resolution mass spectrum would show a molecular ion peak  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  186.14, consistent with its molecular formula.[\[1\]](#)

Table 3:  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Source
8.33 - 8.31	Doublet of Doublets	H-6 (Pyridine Ring)	<a href="#">[1]</a>
7.53	Doublet	H-5 (Pyridine Ring)	<a href="#">[1]</a>
3.96	Singlet	$-\text{OCH}_3$ (Ester Methyl)	<a href="#">[1]</a> *
2.59	Singlet	$-\text{CH}_3$ (C3-Methyl)	<a href="#">[1]</a>

\*Note: The cited source describes the ester methyl signal at  $\delta$  3.96 as a triplet with an integration of 2H, which is inconsistent with the expected singlet and 3H integration for a methyl ester group.[\[1\]](#) The data in this table reflects the corrected, chemically expected assignment.

## Applications in Drug Discovery

**Methyl 2-chloro-3-methylisonicotinate** is not typically an active pharmaceutical ingredient itself but rather a strategic building block for constructing more complex drug candidates. Its utility is rooted in the principles of medicinal chemistry:

- **Scaffold for Heterocyclic Libraries:** As a substituted pyridine, it provides a core structure common in many biologically active molecules. The multiple reaction handles allow for the systematic exploration of chemical space around the pyridine scaffold.
- **Introduction of Key Pharmacophores:** The chloro and methyl groups are important substituents in drug design.<sup>[8][9]</sup> The chloro group can modulate the electronic properties of the ring and serve as a metabolic blocking site, while the methyl group can enhance binding affinity through hydrophobic interactions and improve pharmacokinetic properties.<sup>[8]</sup>
- **Intermediate for Bioactive Molecules:** The brominated derivative, methyl 3-(bromomethyl)-2-chloroisonicotinate, has been explicitly used in the synthesis of compounds tested for cytotoxic activity against cancer cell lines like MCF-7 and A-549.<sup>[1]</sup> This demonstrates its direct applicability in creating novel compounds for preclinical evaluation.

## Conclusion

**Methyl 2-chloro-3-methylisonicotinate** is a synthetically valuable and versatile chemical intermediate. Its well-defined molecular structure and predictable reactivity at its chloro, methyl, and ester functionalities make it an important tool for researchers in organic synthesis and drug development. The established protocols for its synthesis and functionalization, coupled with clear analytical characterization data, provide a solid foundation for its use in the creation of novel and complex molecules with potential therapeutic applications.

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## References

- 1. Methyl 2-chloro-3-methylisonicotinate (787596-41-2) for sale [vulcanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. Methyl 2-Chloro-6-methylisonicotinate | C8H8CINO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 2-CHLORO-3-METHYLISONICOTINATE | 787596-41-2 [chemicalbook.com]
- 7. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)